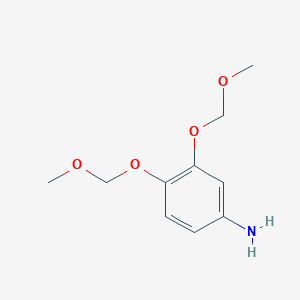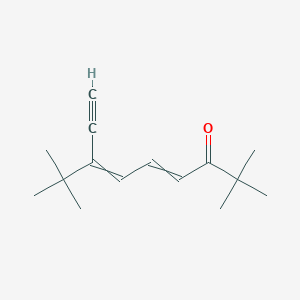
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one is an organic compound with the molecular formula C15H22O. It is characterized by a complex structure that includes multiple bonds, including double and triple bonds, as well as a ketone functional group
Vorbereitungsmethoden
The synthesis of 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic routes often include the formation of multiple bonds through reactions such as alkylation, dehydrohalogenation, and carbon-carbon coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can convert double and triple bonds into single bonds, modifying the compound’s structure and stability.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple bonds and functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic processes, and other cellular activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-tert-Butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one include other aliphatic ketones and compounds with multiple bonds. For example:
4’-tert-Butyl-2’,6’-dimethylacetophenone: Similar in having a tert-butyl group and multiple bonds but differs in the overall structure and functional groups.
tert-Butyl 2,4-Dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate: Shares the tert-butyl group but has a different core structure and additional chlorine atoms.
The uniqueness of this compound lies in its specific combination of multiple bonds and functional groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
56561-42-3 |
|---|---|
Molekularformel |
C15H22O |
Molekulargewicht |
218.33 g/mol |
IUPAC-Name |
7-tert-butyl-2,2-dimethylnona-4,6-dien-8-yn-3-one |
InChI |
InChI=1S/C15H22O/c1-8-12(14(2,3)4)10-9-11-13(16)15(5,6)7/h1,9-11H,2-7H3 |
InChI-Schlüssel |
VAFFRCIXNYFSSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C=CC=C(C#C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


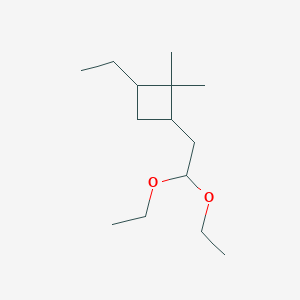
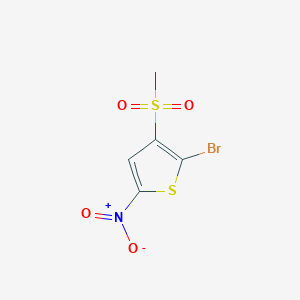

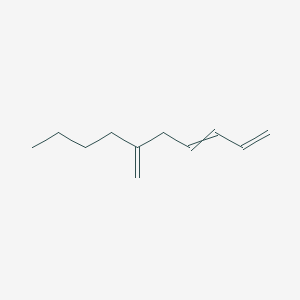
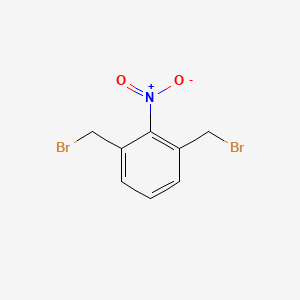

![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
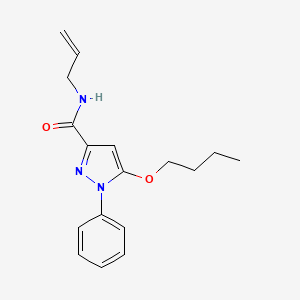


![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
